![molecular formula C8H7N3O2 B1432531 5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid CAS No. 1522530-72-8](/img/structure/B1432531.png)
5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid
Vue d'ensemble
Description
“5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid” is a nitrogen-containing heterocyclic compound . It has a molecular weight of 177.16 . The compound is solid in physical form and is stored in a refrigerator .
Synthesis Analysis
Pyrrolopyrazine derivatives, including “5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid”, can be synthesized through various methods such as cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
The InChI code for “5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid” is 1S/C8H7N3O2/c1-11-4-5 (8 (12)13)6-7 (11)10-3-2-9-6/h2-4H,1H3, (H,12,13) .Chemical Reactions Analysis
The specific chemical reactions involving “5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid” are not clearly recognized .Physical And Chemical Properties Analysis
“5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid” is a solid compound with a molecular weight of 177.16 . It is stored in a refrigerator .Applications De Recherche Scientifique
-
Scientific Field: Medicinal Chemistry
- Application Summary : Pyrrolopyrazine derivatives, including “5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid”, are key nitrogen-containing heterocycles with potential use in medicine and agriculture . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods of Application : The review explains various synthetic routes for pyrrolopyrazine derivatives, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results or Outcomes : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
-
Scientific Field: Drug Discovery
- Application Summary : The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research .
- Methods of Application : The development of pyrrolopyrazine derivatives is a good topic of research because these chemicals are now generally known as key N-heterocycles with potential use in medicine and agriculture .
- Results or Outcomes : The synthetic methods and biological activities of pyrrolopyrazine derivatives discussed in this paper will certainly help medicinal chemistry researchers design and synthesize new leads to treat various diseases .
- Scientific Field: Structural Biology
- Application Summary : Pyrrolopyrazine derivatives have been used in structural biology to understand the binding interactions between these compounds and their target proteins .
- Methods of Application : The docking method was adopted to predict the binding interactions between a pyrrolopyrazine derivative and its target protein .
- Results or Outcomes : The study found that the significant activity improvement of a specific pyrrolopyrazine derivative could be explained by its binding interactions with its target protein .
- Scientific Field: Organic Chemistry
- Application Summary : Pyrrolopyrazine derivatives, including “5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid”, are used in organic chemistry for the synthesis of various complex molecules .
- Methods of Application : The synthesis of pyrrolopyrazine derivatives involves various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation .
- Results or Outcomes : The synthesized pyrrolopyrazine derivatives are used as key intermediates in the synthesis of various complex molecules .
Safety And Hazards
Orientations Futures
Pyrrolopyrazine derivatives, including “5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid”, have exhibited various biological activities such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory . Therefore, these compounds can be used to design and synthesize new leads to treat various diseases .
Propriétés
IUPAC Name |
5-methylpyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-5(8(12)13)6-7(11)10-3-2-9-6/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNTXTPZUGLUCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=NC=CN=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine](/img/structure/B1432448.png)
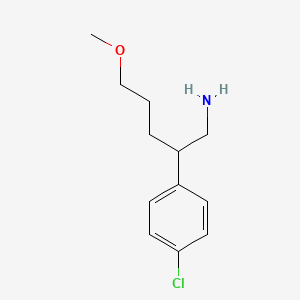
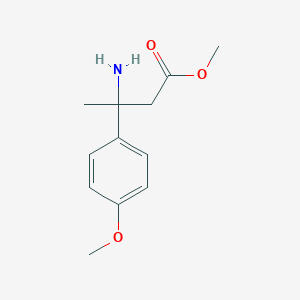

![(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B1432456.png)
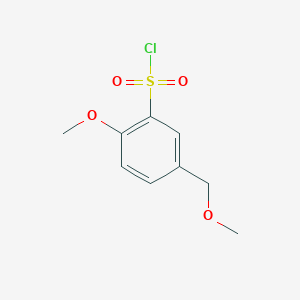
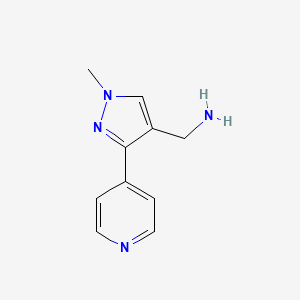




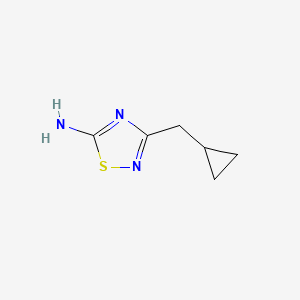
![2-{4-[(Difluoromethyl)sulfanyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1432470.png)
